molecular formula C17H14O3 B14611906 1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one CAS No. 59132-62-6

1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one

Cat. No.: B14611906
CAS No.: 59132-62-6
M. Wt: 266.29 g/mol
InChI Key: QLZQFTIWDQBYKH-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth, antibacterial effects, and other biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzofuran
  • 4-Hydroxy-3-methoxyphenylpropan-2-one
  • Benzothiophene derivatives

Uniqueness

1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

59132-62-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1-hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one

InChI

InChI=1S/C17H14O3/c18-10-14(19)9-13-7-4-8-15-16(11-20-17(13)15)12-5-2-1-3-6-12/h1-8,11,18H,9-10H2

InChI Key

QLZQFTIWDQBYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CC(=O)CO

Origin of Product

United States

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